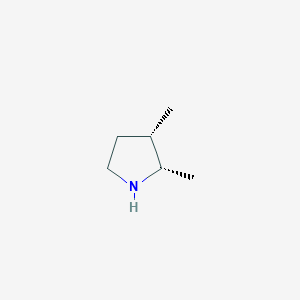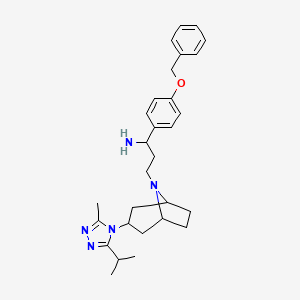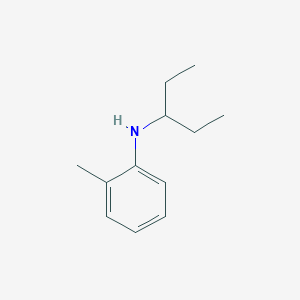![molecular formula C9H10N4O B12107993 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol is an organic compound that belongs to the class of phenylmethylamines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol can be achieved through several methods. One common approach involves the reaction of phenol with aminomethyltriazole under specific conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the triazole ring can produce various reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the triazole ring can engage in coordination with metal ions. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzylamine: Similar structure with a phenol and aminomethyl group.
Phenylmethylamines: A broader class of compounds with similar structural features.
Uniqueness
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol is unique due to the presence of both a triazole ring and a phenol group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly found in other similar compounds.
Eigenschaften
Molekularformel |
C9H10N4O |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C9H10N4O/c10-5-8-11-9(13-12-8)6-1-3-7(14)4-2-6/h1-4,14H,5,10H2,(H,11,12,13) |
InChI-Schlüssel |
MYHSJKQMASVHME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)





![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)

